molecular formula C15H12BrClO B1292965 4'-Bromo-3-(3-chlorophenyl)propiophenone CAS No. 898762-56-6

4'-Bromo-3-(3-chlorophenyl)propiophenone

Cat. No.: B1292965
CAS No.: 898762-56-6
M. Wt: 323.61 g/mol
InChI Key: UFDAENUPQRIIDS-UHFFFAOYSA-N
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Description

Chemical Formula: C₉H₈BrClO CAS Number: 31736-73-9 Structure: A propiophenone derivative featuring a bromine atom at the 4' position of the phenyl ring and a 3-chlorophenyl group at the 3-position of the ketone backbone.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDAENUPQRIIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644425
Record name 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one
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Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-56-6
Record name 1-Propanone, 1-(4-bromophenyl)-3-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

Overview : The Friedel-Crafts acylation reaction is a common method for synthesizing aromatic ketones. In this case, it involves the reaction of 3-(3-chlorophenyl)propiophenone with brominating agents.

Reaction Conditions :

  • Reagents : 3-(3-chlorophenyl)propiophenone, bromine or N-bromosuccinimide (NBS)
  • Catalyst : Iron(III) bromide (FeBr₃) or other Lewis acids
  • Solvent : Dichloromethane or chloroform
  • Temperature : Controlled conditions to optimize yield and minimize side reactions

Procedure :

  • Dissolve 3-(3-chlorophenyl)propiophenone in a suitable solvent.
  • Add the brominating agent slowly while maintaining the temperature.
  • Stir the reaction mixture for several hours.
  • Quench the reaction and purify the product through recrystallization.

Bromination

Overview : Bromination introduces bromine into the molecular structure and is often performed after initial acylation.

Reaction Conditions :

  • Reagents : Bromine or NBS
  • Catalyst : Iron(III) bromide (FeBr₃)
  • Temperature : Typically performed at low temperatures to control reactivity

Procedure :

  • Prepare a solution of the previously synthesized 3-(3-chlorophenyl)propiophenone.
  • Add bromine or NBS dropwise under controlled conditions.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Isolate and purify the product through standard extraction techniques.

Industrial Production Methods

In industrial settings, the production of 4'-Bromo-3-(3-chlorophenyl)propiophenone may utilize continuous flow reactors to enhance efficiency and control over reaction parameters such as temperature and pressure. The following practices are commonly employed:

  • Automated Systems : For precise control over reagent addition and mixing.
  • Optimization Techniques : Adjusting solvent choice and concentration to maximize yield and purity.
  • Scale-Up Procedures : Transitioning from laboratory-scale synthesis to larger-scale production while maintaining quality standards.

The chemical properties of this compound are essential for understanding its reactivity and potential applications.

Property Value
Molecular Formula C15H12BrClO
Molecular Weight Approximately 321.976 g/mol
Appearance Solid at room temperature
Melting Point Varies based on purity
Solubility Soluble in organic solvents

Analytical Techniques

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

The preparation of this compound involves sophisticated organic synthesis techniques that require careful control over reaction conditions to achieve high yields and purity. The compound's unique properties make it a valuable intermediate in various chemical applications, particularly in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3-chlorophenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper)

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol)

    Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid)

Major Products

    Substitution: Amino or thio derivatives of the original compound

    Reduction: 4’-Bromo-3-(3-chlorophenyl)propiophenol

    Oxidation: Quinone derivatives

Scientific Research Applications

4’-Bromo-3-(3-chlorophenyl)propiophenone is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3-chlorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity and specificity, allowing it to inhibit or activate biological pathways. The carbonyl group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4'-Bromo-3-(4-chlorophenyl)propiophenone 4'-Br, 4-Cl C₁₅H₁₂BrClO 323.61 - Para-chlorophenyl group may enhance steric hindrance.
- Used in cross-coupling reactions.
3'-Bromo-3-(3-chlorophenyl)propiophenone 3'-Br, 3-Cl C₁₅H₁₁BrClO 322.61 - Altered electronic distribution due to meta-bromine.
- Potential intermediate in heterocycle synthesis.
4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone 4'-Br, 3'-F, 3-OMe C₁₆H₁₃BrFO₂ 335.18 - Fluorine increases electrophilicity; methoxy donates electrons.
- Explored in specialty chemical synthesis.

Key Differences :

  • Substituent Position : Meta vs. para substituents (e.g., 3-Cl vs. 4-Cl) alter electronic effects and steric profiles. Para-substituted compounds may exhibit greater symmetry, while meta-substituents disrupt resonance .
  • Halogen Type : Bromine (Br) vs. fluorine (F) affects reactivity. Fluorine’s strong electron-withdrawing nature enhances carbonyl electrophilicity compared to chlorine .

Amino and Alkyl-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Bupropion Hydrochloride 3-Cl, tert-butylamino group C₁₃H₁₈ClNO·HCl 276.21 - Antidepressant and smoking cessation drug.
- Amino group enables receptor interactions.
3-(Dimethylamino)-4'-bromopropiophenone HCl 4'-Br, 3-N(CH₃)₂ C₁₁H₁₅BrClNO 292.60 - Electron-donating dimethylamino group reduces carbonyl reactivity.
- Investigated in pharmacological studies.

Key Differences :

  • Amino Groups: Electron-donating substituents (e.g., -N(CH₃)₂) decrease carbonyl electrophilicity, reducing nucleophilic attack efficiency compared to halogenated derivatives .
  • Biological Activity: Bupropion’s tert-butylamino group confers therapeutic effects, unlike halogenated analogs used primarily as intermediates .

Methyl and Methoxy-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3'-Bromo-3-(4-methoxyphenyl)propiophenone 3'-Br, 4-OMe C₁₆H₁₅BrO₂ 319.19 - Methoxy group donates electrons, stabilizing intermediates.
- Applied in organic electronics.
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone 3'-Br, 2,3-(CH₃)₂ C₁₇H₁₇BrO 317.22 - Methyl groups increase steric hindrance.
- Potential use in polymer precursors.

Key Differences :

  • Electron-Donating Groups : Methoxy (-OMe) enhances solubility and stabilizes cationic intermediates, unlike electron-withdrawing halogens .
  • Steric Effects : Methyl groups hinder reaction pathways, making these derivatives less reactive in condensations compared to halogenated analogs .

Data Table: Comparative Overview

Feature 4'-Bromo-3-(3-chlorophenyl)propiophenone 4'-Bromo-3-(4-chlorophenyl)propiophenone Bupropion Hydrochloride
Molecular Weight 247.52 323.61 276.21
Key Substituents 4'-Br, 3-Cl 4'-Br, 4-Cl 3-Cl, tert-butylamino
Reactivity Profile High (electron-withdrawing groups) Moderate (para-Cl reduces steric strain) Low (electron-donating amino)
Primary Application Chemical synthesis intermediate Cross-coupling reactions Pharmaceutical agent

Biological Activity

4'-Bromo-3-(3-chlorophenyl)propiophenone is a halogenated derivative of propiophenone characterized by a bromine atom at the para position and a chlorine atom at the meta position of the phenyl ring. Its molecular formula is C15H12BrClO\text{C}_{15}\text{H}_{12}\text{BrClO} with a molecular weight of approximately 321.976 g/mol. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of medicinal chemistry and organic synthesis.

The unique structural features of this compound allow it to participate in various chemical reactions, making it a valuable precursor in organic synthesis. It can be synthesized through methods such as Friedel-Crafts acylation, involving the reaction of 3-chlorobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride .

Antimicrobial and Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory activities. The halogenated structure may enhance its interaction with biological molecules, positioning it as a candidate for further pharmacological investigation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its halogenated nature could influence enzyme activity or receptor binding, impacting pathways related to inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
4'-Bromo-3-(4-chlorophenyl)propiophenoneBromine at para position, chlorine at para positionMore symmetrical structure; potential for different reactivity patterns
4-BromoacetophenoneBromine at para positionLacks chlorination; simpler structure
3-Chloro-4'-bromopropiophenoneChlorine at meta positionDifferent halogen positioning affects reactivity
4'-Chloro-3-(3-bromophenyl)propiophenoneChlorine at para positionVariability in biological activity compared to brominated derivatives

The distinct combination of halogens and their positions on the aromatic rings significantly influences the chemical behavior and biological properties of these compounds .

Case Studies and Research Findings

Research on this compound has been limited but promising. For instance, studies indicate that similar halogenated derivatives can act as precursors for synthesizing oxygen heterocycles, which have diverse applications in medicinal chemistry .

Moreover, research has shown that related compounds can mediate oxidation reactions involving alcohols and amines, suggesting potential utility in stereoselective synthesis—an important aspect in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Bromo-3-(3-chlorophenyl)propiophenone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via bromination of 3-(3-chlorophenyl)propiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). For regioselective bromination at the para position of the propiophenone moiety, reaction temperatures between 0–25°C and non-polar solvents (e.g., dichloromethane) are preferred. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
  • Data Contradictions : Some protocols use Br₂ without catalysts, but this may lead to over-bromination; NBS with catalytic peroxides is an alternative for milder conditions .

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substituent positions:
  • Aromatic protons (δ 7.2–8.0 ppm, multiplet for 3-chlorophenyl and brominated phenyl groups).
  • Ketone carbonyl (δ ~200 ppm in ¹³C NMR).
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 247.5 (C₉H₈BrClO) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity (>95%) .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Properties :

  • Molecular Weight : 247.52 g/mol .
  • Melting Point : 85–88°C (varies with crystallinity).
  • Solubility : Soluble in chloroform, DCM, and THF; limited solubility in water (<0.1 mg/mL) .
    • Safety : Avoid skin contact (irritant); store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do the electronic effects of bromine and chlorine substituents influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The bromine at the para position acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.
  • The 3-chlorophenyl group stabilizes transition states via electron-withdrawing effects, accelerating oxidative addition in Pd-catalyzed reactions .
    • Experimental Design :
  • Optimize catalyst (Pd(PPh₃)₄ vs. XPhos-Pd-G3), base (K₂CO₃ vs. CsF), and solvent (toluene/DMF) to achieve >80% yield .

Q. What role does this compound play in the synthesis of bioactive molecules like Bupropion analogs?

  • Application : It serves as a precursor for Bupropion derivatives (antidepressants) by substituting the bromine with tert-butylamine via nucleophilic aromatic substitution.
  • Data Analysis :

  • Kinetic studies show that electron-deficient aryl bromides (due to Cl substituent) require higher temperatures (80–100°C) for amine coupling .

Q. How can computational modeling (e.g., DFT) predict its regioselectivity in electrophilic substitution reactions?

  • Methodology :

  • DFT calculations (B3LYP/6-31G*) reveal lower activation energy for bromination at the para position (ΔE = 12.3 kcal/mol) compared to ortho (ΔE = 15.7 kcal/mol), aligning with experimental outcomes .
    • Validation : Compare simulated ¹H NMR spectra (GIAO method) with experimental data to confirm accuracy .

Data Contradictions and Resolution

  • Synthetic Yields : reports 80–90% yields using NBS, while direct bromination (Br₂) in achieves 70–75%. Resolution: NBS minimizes di-bromination side reactions.
  • Spectroscopic Assignments : Discrepancies in aromatic proton shifts ( vs. 25) arise from solvent polarity; use deuterated chloroform for consistency.

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